AC-Ala-ala-pro-phe-pna

Description

Significance of Rational Design in Substrate Development for Enzymology

The development of synthetic peptidic substrates is a prime example of rational design in biochemistry. This approach involves leveraging knowledge of a protease's three-dimensional structure and its substrate specificity to create a molecule that is an ideal target for that particular enzyme. nih.govqut.edu.au The primary goal is to design a substrate that is both highly specific and efficiently cleaved by the target protease, minimizing off-target reactions with other enzymes present in a biological sample. pnas.org

Key considerations in the rational design of these substrates include the amino acid sequence, which dictates the binding affinity to the protease's active site, and the incorporation of a reporter group that allows for the easy detection of cleavage. acs.org The analysis of crystal structures of proteases bound to their natural substrates or inhibitors provides invaluable insights into the optimal peptide sequence for recognition. nih.gov This structure-guided approach has enabled the creation of highly selective substrates for a wide range of proteases, facilitating detailed kinetic studies and the screening of potential enzyme inhibitors. qut.edu.auibmmpeptide.com

Overview of Chromogenic Substrates for Protease Activity Assessment

Chromogenic substrates are a class of synthetic substrates that, upon enzymatic cleavage, release a colored product, or chromophore. dcfinechemicals.com This property allows for the continuous and quantitative measurement of protease activity using a spectrophotometer. ontosight.aitandfonline.com The intensity of the color produced is directly proportional to the amount of substrate cleaved, providing a real-time readout of the enzymatic reaction. dcfinechemicals.com

The most common chromophore used in these substrates is p-nitroaniline (pNA). tandfonline.comtandfonline.com In its peptide-bound form, pNA is colorless. However, when a protease cleaves the amide bond linking the peptide to the pNA group, free p-nitroaniline is released. ontosight.aitandfonline.com This free pNA has a distinct yellow color and a strong absorbance at a specific wavelength (typically around 405-410 nm), which can be easily measured. ontosight.aitandfonline.com This straightforward and sensitive detection method has made chromogenic substrates, including those based on pNA, a staple in enzymology for decades. nih.govnih.gov

Historical Development and Initial Research Applications of AC-Ala-ala-pro-phe-pna Analogs

The use of chromogenic substrates for protease research dates back to the early 1970s. nih.govslideshare.net The initial substrates were relatively simple, often consisting of a single amino acid linked to p-nitroanilide. tandfonline.com While useful, these early substrates often lacked the specificity required to distinguish between different proteases with similar cleavage preferences.

The subsequent generation of substrates saw the incorporation of short peptide chains, designed to more closely mimic the natural recognition sites of specific proteases. tandfonline.com This led to the development of a wide array of peptide-pNA substrates with improved selectivity. Analogs of this compound, particularly those with variations in the peptide sequence, were instrumental in the early characterization of enzymes within the coagulation and fibrinolytic systems. nih.gov For instance, substrates with similar core structures were used to develop assays for thrombin and other serine proteases involved in blood clotting. tandfonline.comslideshare.net These early applications paved the way for the development of more refined and specific substrates like this compound for detailed studies of enzymes such as chymotrypsin (B1334515). nih.gov

Structure

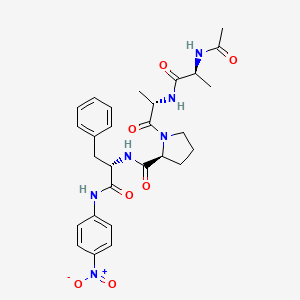

2D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N6O7/c1-17(29-19(3)35)25(36)30-18(2)28(39)33-15-7-10-24(33)27(38)32-23(16-20-8-5-4-6-9-20)26(37)31-21-11-13-22(14-12-21)34(40)41/h4-6,8-9,11-14,17-18,23-24H,7,10,15-16H2,1-3H3,(H,29,35)(H,30,36)(H,31,37)(H,32,38)/t17-,18-,23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGCJQOGNCUSAN-MQQADFIWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Analytical Verification for Ac Ala Ala Pro Phe Pna

Solid-Phase Peptide Synthesis (SPPS) Strategies for AC-Ala-Ala-Pro-Phe-pNA Elaboration

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the synthesis of peptides like this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. This approach simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing.

The synthesis of this compound would typically commence with the attachment of a p-nitroaniline (pNA) derivative to a suitable resin. However, due to the low nucleophilicity of the amino group in p-nitroaniline, direct coupling can be challenging. A common strategy involves using a pre-functionalized resin or a linker to facilitate the attachment. The peptide chain is then elongated in the C-terminal to N-terminal direction. The final step on the solid support involves the acetylation of the N-terminal alanine (B10760859) to yield the desired product.

Solution-Phase Synthesis Approaches for this compound and Related Analogues

While less common for routine peptide synthesis, solution-phase synthesis offers advantages for large-scale production and for the synthesis of complex or modified peptides. In this approach, the peptide is synthesized in a homogenous solution, and the intermediates are isolated and purified after each coupling step.

The synthesis of this compound in solution would involve the stepwise coupling of protected amino acid derivatives. The process would start with the C-terminal phenylalanine-p-nitroanilide, to which protected proline, alanine, and finally N-acetyl-alanine would be sequentially coupled. After each coupling step, the protecting group on the N-terminus of the growing peptide chain is removed to allow for the addition of the next amino acid. This method requires careful control of reaction conditions and purification of intermediates, which can be time-consuming.

Advanced Chromatographic and Spectroscopic Techniques for this compound Purity and Structural Integrity Assessment

Following synthesis and cleavage, the crude peptide product is a mixture containing the desired full-length peptide as well as various impurities such as truncated sequences, deletion sequences, and by-products from side reactions. Therefore, rigorous purification and characterization are essential.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Purification

High-Performance Liquid Chromatography (HPLC) is the primary technique for both the purification and purity assessment of synthetic peptides. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides. In RP-HPLC, the separation is based on the hydrophobicity of the molecules. A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as TFA.

For the purification of this compound, a gradient of increasing organic solvent concentration is used to elute the peptide from the column. The fractions are collected, and those containing the pure product are pooled and lyophilized. The purity of the final product is then determined by analytical RP-HPLC, where the area of the main peak corresponding to the desired peptide is compared to the total area of all peaks in the chromatogram. Peptides are typically detected by UV absorbance at wavelengths of 210-220 nm, which corresponds to the peptide bond.

A typical analytical HPLC profile for a purified peptide would show a single major peak, indicating high purity.

Mass Spectrometry for Molecular Mass Confirmation and Sequence Validation

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides. It provides a highly accurate measurement of the molecular mass of the peptide, confirming that the correct sequence has been synthesized. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which allows the analysis of intact molecules.

The expected molecular weight of this compound can be calculated from the sum of the residue masses. ESI-MS analysis of the purified peptide should show a prominent ion peak corresponding to the calculated molecular weight.

| Compound | Chemical Formula | Calculated Monoisotopic Mass (Da) | Calculated Average Mass (Da) |

| This compound | C₂₈H₃₄N₆O₇ | 566.25 | 566.61 |

Tandem mass spectrometry (MS/MS) can be used for sequence validation. In this technique, the parent ion of the peptide is isolated and fragmented. The resulting fragment ions are then analyzed. The fragmentation pattern, which typically occurs at the peptide bonds, allows for the determination of the amino acid sequence.

Compound Names

| Abbreviation | Full Name |

| This compound | N-acetyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide |

| DCC | N,N'-dicyclohexylcarbodiimide |

| ESI | Electrospray ionization |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HPLC | High-Performance Liquid Chromatography |

| MS | Mass Spectrometry |

| pNA | p-nitroanilide |

| SPPS | Solid-Phase Peptide Synthesis |

| TFA | Trifluoroacetic acid |

| TIS | Triisopropylsilane |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Primary Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive analytical technique used to determine the structure of organic molecules. In the context of the tetrapeptide this compound, NMR is instrumental in verifying its primary structure—the sequence of amino acids—and elucidating its stereochemistry. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, which provide information on through-bond and through-space correlations between atomic nuclei.

The primary structure is confirmed by sequential assignment of the amino acid residues. This process involves identifying the unique spin systems of each amino acid and then linking them together in the correct order. A spin system consists of a set of protons that are connected through scalar (J) couplings, which are mediated through chemical bonds.

The stereochemical integrity of the peptide, ensuring that the amino acids are of the correct chirality (L- or D-configuration), is also assessed using NMR. This is often achieved by analyzing coupling constants and through the use of chiral derivatizing agents, although for peptides synthesized from enantiomerically pure amino acids, the focus is often on confirming the expected conformation and the absence of epimerization.

Detailed Research Findings

The elucidation of the structure of this compound by NMR spectroscopy involves several steps. Initially, a 1D ¹H NMR spectrum is acquired to identify the different types of protons present in the molecule. However, due to significant signal overlap in peptides, 2D NMR experiments are essential for a complete assignment.

Two-Dimensional NMR Experiments for Sequential Assignment:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two to three bonds. For an amino acid, this allows for the correlation of the amide proton (NH) with the alpha-proton (Hα), and the Hα with the beta-protons (Hβ).

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. wikipedia.org A cross-peak between an NH proton and all other protons within the same amino acid residue allows for the identification of the amino acid type. wikipedia.orguzh.chyoutube.com For example, for Alanine, the NH proton will show correlations to its Hα and Hβ (methyl) protons. Phenylalanine will exhibit correlations within its backbone protons and also among the aromatic protons of its side chain. Proline, being a secondary amine, lacks an amide proton, which is a key identifying feature.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space (typically within 5 Å), regardless of whether they are connected by bonds. youtube.comduke.edu This is crucial for sequential assignment, as it allows for the identification of correlations between the Hα of one amino acid (residue i) and the NH proton of the next amino acid (residue i+1). youtube.com This sequential walk through the peptide backbone confirms the amino acid sequence. NOESY is also fundamental in determining the three-dimensional structure of the peptide in solution. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. An ¹H-¹³C HSQC spectrum can help resolve overlapping proton signals by spreading them out over a second dimension based on the carbon chemical shifts.

Stereochemical Analysis:

The stereochemistry of the amino acids is typically assumed to be L, as this is the common configuration for naturally occurring amino acids and the standard for peptide synthesis. NMR can be used to confirm this in several ways. The coupling constant between the NH and Hα protons (³JNH-Hα) is related to the dihedral angle φ via the Karplus equation. nmims.edu This dihedral angle is dependent on the local conformation, which in turn is influenced by the stereochemistry of the amino acid. Deviations from expected coupling constants could indicate epimerization.

Furthermore, the presence of Proline introduces the possibility of cis-trans isomerism about the Ala-Pro peptide bond. researchgate.netcapes.gov.br This can lead to two distinct sets of NMR signals for the residues flanking the Proline, which can complicate the spectra but also provides valuable conformational information. The relative intensities of these two sets of signals can be used to determine the populations of the cis and trans conformers.

Illustrative Data Tables

While a specific experimental NMR dataset for this compound is not publicly available, the following tables provide expected ¹H NMR chemical shift ranges for the constituent amino acids in a peptide environment, based on literature values.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Amino Acid Residues in this compound

| Amino Acid | Proton | Expected Chemical Shift (ppm) |

|---|---|---|

| Alanine (Ala) | NH | 7.8 - 8.5 |

| Hα | 3.9 - 4.5 | |

| Hβ (CH₃) | 1.2 - 1.6 | |

| Proline (Pro) | Hα | 4.1 - 4.4 |

| Hβ | 1.8 - 2.2 | |

| Hγ | 1.8 - 2.2 | |

| Hδ | 3.4 - 3.8 | |

| Phenylalanine (Phe) | NH | 7.9 - 8.6 |

| Hα | 4.3 - 4.8 | |

| Hβ | 2.8 - 3.3 | |

| Aromatic (ortho, meta, para) | 7.0 - 7.4 | |

| p-Nitroanilide (pNA) | Aromatic | 7.6 - 8.3 |

| N-Acetyl (Ac) | CH₃ | 1.9 - 2.1 |

Note: Chemical shifts are highly dependent on the solvent, pH, temperature, and local peptide conformation. The pNA group will have two sets of aromatic protons due to its substitution pattern.

Table 2: Sequential NOE Correlations for Primary Structure Elucidation

| NOE Correlation | Expected Distance | Purpose |

|---|---|---|

| Hα (i) to NH (i+1) | Short (2.2 - 3.5 Å) | Confirms the sequence of amino acids. |

| NH (i) to NH (i+1) | Short (2.5 - 4.0 Å) | Provides information about the peptide backbone conformation. |

By systematically identifying the spin systems for each amino acid using TOCSY and COSY, and then connecting them in the correct order using sequential NOEs from a NOESY experiment, the primary structure of this compound can be unequivocally confirmed. The analysis of coupling constants and the potential presence of cis-trans isomers of the proline residue further contribute to the detailed stereochemical and conformational characterization of the molecule.

Enzymatic Activity and Kinetic Characterization of Ac Ala Ala Pro Phe Pna

Substrate Specificity Profiling of AC-Ala-ala-pro-phe-pna Against Protease Families

The utility of a synthetic substrate is defined by its selectivity towards different enzymes. The following subsections outline the interaction and cleavage of this compound by major protease families.

Serine Protease Substrate Preferences for this compound

This compound, and its closely related succinylated form (Suc-Ala-Ala-Pro-Phe-pNA), is a well-established and sensitive substrate for several serine proteases, particularly those with chymotrypsin-like specificity. sigmaaldrich.combachem.com The enzyme α-chymotrypsin readily hydrolyzes the peptide bond on the C-terminal side of the phenylalanine residue. sigmaaldrich.com This specificity is driven by the S1 pocket of chymotrypsin (B1334515), which is a deep, hydrophobic pocket that favorably accommodates large aromatic side chains like phenylalanine.

Beyond chymotrypsin, this substrate is also cleaved by other serine proteases, including:

Human Cathepsin G: A serine protease found in neutrophils, which exhibits chymotrypsin-like activity and effectively hydrolyzes the substrate. sigmaaldrich.comcaymanchem.com

Subtilisin: A serine protease of bacterial origin. sigmaaldrich.com

Prostate-Specific Antigen (PSA): This enzyme, which has chymotrypsin-like activity, also utilizes this peptide as a substrate. sigmaaldrich.com

Chymase: A serine protease found in mast cells. bachem.comcaymanchem.com

Notably, the substrate is reported to be resistant to hydrolysis by human leukocyte elastase, demonstrating a degree of selectivity within the serine protease family. sigmaaldrich.com

Cysteine Protease Interactions and Cleavage Patterns with this compound

The interaction of this compound with cysteine proteases is less defined than with serine proteases. Cysteine proteases, such as papain, are known for their broad substrate specificity. Papain's catalytic mechanism involves a cysteine residue in the active site and it typically prefers a hydrophobic amino acid at the P2 position of the substrate (the second residue N-terminal to the scissile bond).

While the Ala-Pro-Phe sequence of this compound contains hydrophobic residues, there is a lack of specific literature detailing its efficient cleavage by papain or other cysteine proteases. The primary specificity of chymotrypsin-like serine proteases is for the P1 residue (phenylalanine in this case), whereas papain's specificity is more heavily influenced by the P2 residue. Given this difference in substrate recognition, this compound is not considered a standard or optimal substrate for cysteine proteases like papain.

Steady-State Enzyme Kinetic Analysis Utilizing this compound

The chromogenic nature of this compound makes it highly suitable for steady-state kinetic analysis. The cleavage of the p-nitroanilide group releases p-nitroaniline, a yellow product that can be monitored spectrophotometrically, allowing for the determination of key kinetic parameters.

Determination of Michaelis-Menten Parameters (e.g., Km, Vmax, kcat) with this compound as Substrate

The hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by α-chymotrypsin has been the subject of multiple kinetic studies. The Michaelis-Menten parameters provide insight into the enzyme's affinity for the substrate (Km) and its catalytic efficiency (kcat/Km). A lower Km value indicates higher affinity, while a higher kcat signifies a faster turnover rate.

Kinetic parameters for the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by various serine proteases are presented below. It is important to note that values can vary based on experimental conditions such as pH, temperature, and buffer composition.

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|

| α-Chymotrypsin | 100 | 98 | 980,000 | nih.gov |

| α-Chymotrypsin | 60 | - | - | caymanchem.com |

| Cathepsin G | 1700 | - | - | caymanchem.com |

| Chymase | 4000 | - | - | caymanchem.com |

Influence of Reaction Conditions on this compound Hydrolysis Kinetics

The rate of enzymatic hydrolysis of this compound is significantly influenced by reaction conditions such as pH and temperature.

pH: Serine proteases like chymotrypsin typically exhibit a bell-shaped pH-activity profile, with optimal activity generally observed between pH 7 and 9. nih.govnih.gov The catalytic activity is dependent on the ionization state of the catalytic triad (B1167595) residues, particularly the histidine residue. Below the optimal pH range, the protonation of the catalytic histidine reduces its ability to act as a general base, thus decreasing the rate of acylation. nih.gov Above the optimal range, deprotonation of the α-amino group of Ile16 at the N-terminus can disrupt a critical salt bridge, leading to a loss of the active conformation. nih.gov

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. For chymotrypsin, the optimal temperature is often reported to be around 50°C. nih.gov Studies on the temperature dependence of the steady-state kinetics can also reveal which step of the catalytic mechanism (acylation or deacylation) is rate-limiting.

Inhibitors: As a substrate for serine proteases, the hydrolysis of this compound can be inhibited by general serine protease inhibitors such as phenylmethylsulfonyl fluoride (B91410) (PMSF), which covalently modifies the active site serine residue.

Pre-Steady-State Kinetic Investigations of this compound Cleavage

Pre-steady-state kinetic analysis, often employing techniques like stopped-flow spectroscopy, provides insight into the individual steps of an enzymatic reaction, such as substrate binding and the chemical cleavage step, which occur before the reaction reaches a steady state. For substrates like this compound, such studies can elucidate the rate-limiting steps of catalysis.

While extensive pre-steady-state kinetic data for the cleavage of this compound specifically is not widely detailed in publicly accessible literature, studies on similar peptide substrates with enzymes like pepsin have shown that steps beyond the initial substrate binding, such as conformational changes at the active site or the bond-breaking step itself, can be rate-limiting. nih.gov For chymotrypsin, which readily cleaves this substrate, it is understood that the catalytic process involves the formation of a tetrahedral intermediate. evitachem.com Pre-steady-state analysis would be instrumental in dissecting the rates of formation and breakdown of such intermediates. The rate of formation of the A-Phe product from substrates of the type A-Phe-Phe-B has been shown in some systems to be faster than the steady-state rate, suggesting that an additional step, possibly related to the enzyme's conformational return to its original state, becomes kinetically significant. nih.gov

Enzyme Inhibition Studies Employing this compound Cleavage Assays

This compound and its succinylated analogue are extensively used as substrates in assays to screen for and characterize inhibitors of chymotrypsin-like serine proteases. evitachem.com The principle of these assays is straightforward: the rate of pNA release is measured in the presence and absence of a potential inhibitor. A reduction in the rate of cleavage indicates inhibition, allowing for the determination of key inhibitory constants such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Kᵢ).

This substrate is particularly valuable for high-throughput screening campaigns aimed at discovering new therapeutic agents that target proteases. chemimpex.com For example, it has been used to evaluate chymotrypsin inhibitors and to study gluten-detoxifying proteases. The consistent and reproducible results obtained with this substrate make it a preferred choice in pharmaceutical and biochemical research. chemimpex.com

| Enzyme Target | Substrate | Application in Inhibition Studies |

| Chymotrypsin | This compound | Screening and characterization of inhibitors. evitachem.com |

| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | Mapping substrate binding sites and inhibitor specificity. caymanchem.comsigmaaldrich.com |

| Subtilisin | Suc-Ala-Ala-Pro-Phe-pNA | Evaluating thermostability and inhibitor effects. sigmaaldrich.com |

| Human Neutrophil Elastase (HNE) | Analogous Substrates | Used to evaluate peptide-based inhibitors like AAPV and WAAPV. nih.gov |

Studies of Peptidyl Prolyl Cis-Trans Isomerase (PPI) Activity with this compound Analogues

One of the most significant applications of this compound is in the study of Peptidyl Prolyl cis-trans Isomerases (PPIases). sigmaaldrich.combachem.com These enzymes, which include cyclophilins and FK506-binding proteins (FKBPs), catalyze the slow isomerization of the peptide bond preceding a proline residue, a rate-limiting step in the folding of many proteins. wikipedia.orgnih.gov

The standard assay for PPIase activity is a coupled-enzyme assay that utilizes a protease. wikipedia.org In this setup, the substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) exists in an equilibrium of cis and trans isomers at the Ala-Pro bond. sigmaaldrich.com Chymotrypsin can only cleave the trans isomer efficiently. wikipedia.org The assay proceeds in two phases:

A rapid cleavage of the pre-existing trans isomers by chymotrypsin.

A slower, sustained cleavage rate that is limited by the PPIase-catalyzed conversion of the abundant cis isomers into the cleavable trans form.

The rate of this second phase is directly proportional to the PPIase activity. sigmaaldrich.com This method has been fundamental in determining the kinetic constants for various PPIases. caymanchem.com

Furthermore, studies on substrate specificity have employed analogues of this peptide. For instance, Suc-Ala-Leu-Pro-Phe-pNA was found to be a more reactive substrate for FKBP than the standard Suc-Ala-Ala-Pro-Phe-pNA. novoprolabs.com The use of this more sensitive substrate allowed researchers to use lower concentrations of the FKBP enzyme, facilitating more accurate determinations of Kᵢ values for potent, tight-binding inhibitors. novoprolabs.com

| PPIase Family | Substrate | Key Findings |

| Cyclophilins | Suc-Ala-Ala-Pro-Phe-pNA | Standard substrate for activity assays; catalyzes cis to trans isomerization. sigmaaldrich.combachem.com |

| FK-506 Binding Proteins (FKBPs) | Suc-Ala-Ala-Pro-Phe-pNA | Used to measure PPIase activity and inhibition. sigmaaldrich.combachem.com |

| FK-506 Binding Proteins (FKBPs) | Suc-Ala-Leu-Pro-Phe-pNA | Found to be a more reactive substrate, enabling more accurate Kᵢ determination for tight-binding inhibitors. novoprolabs.com |

Molecular Recognition and Interaction Mechanisms Involving Ac Ala Ala Pro Phe Pna

Structural Basis of Protease-Substrate Interactions with AC-Ala-Ala-Pro-Phe-pNA

The binding of this compound to a protease active site is a highly specific process dictated by the three-dimensional architecture of both the peptide and the enzyme's binding cleft. The substrate's amino acid sequence (P4-P3-P2-P1) fits into corresponding subsites (S4-S3-S2-S1) in the protease active site. For chymotrypsin (B1334515), the P1 Phenylalanine is the primary determinant of specificity, fitting into the deep, hydrophobic S1 pocket. libretexts.org

The substrate specificity of proteases can be systematically explored by synthesizing and testing analogues of this compound where individual amino acids are substituted. By measuring the kinetic parameters (kcat/Km) for the hydrolysis of these analogues, a detailed map of the energetic preferences of the enzyme's active site subsites can be constructed.

For instance, studies on peptidyl prolyl cis-trans isomerases (PPIases), such as cyclophilin and FK-506 binding protein (FKBP), have used analogues of the standard Suc-Ala-Ala-Pro-Phe-pNA substrate to probe subsite specificity. One study found that the analogue Suc-Ala-Leu-Pro-Phe-pNA was a more reactive substrate for FKBP. novoprolabs.com This finding indicates a preference for Leucine over Alanine (B10760859) at the P3 position (S3 subsite) of FKBP, allowing for more sensitive assays and more accurate determination of inhibitor constants. novoprolabs.com

Similarly, extensive research on cathepsin G, a chymotrypsin-like protease, has involved generating libraries of peptide substrates to map its specificity. sigmaaldrich.com A study utilizing a tetrapeptide library based on the general formula Ac-Phe-Val-Thr-Xaa-Anb (where Xaa is a variable amino acid and Anb is a chromophore) found that substituting the P1 residue revealed a strong preference for amino acids with bulky side chains. The substrate with 4-guanidino-Phenylalanine at the P1 position exhibited a catalytic efficiency ten times higher than the next best analogue, demonstrating the utility of non-canonical amino acids in mapping active site preferences. researchgate.net

These approaches provide critical information for the rational design of highly specific substrates and potent inhibitors for target proteases.

| Substrate Analogue | Target Enzyme | P-site Modified | Observation | Reference |

| Suc-Ala-Leu -Pro-Phe-pNA | FKBP (PPIase) | P3 | More reactive than the standard Ala-containing substrate, indicating a preference for Leu in the S3 subsite. | novoprolabs.com |

| Ac-Phe-Val-Thr-Xaa -Anb | Cathepsin G | P1 | Library screening showed a preference for bulky side chains; 4-guanidino-Phe was the optimal P1 residue. | researchgate.net |

X-ray crystallography of enzyme-inhibitor or stable acyl-enzyme complexes provides atomic-resolution snapshots of the bound ligand. nih.gov Such an analysis for this compound would reveal the precise torsion angles (phi, psi) of the peptide backbone, the conformation of the side chains within the specificity pockets, and the geometry of the scissile bond relative to the catalytic residues (e.g., the Ser-His-Asp triad (B1167595) in serine proteases). libretexts.orgnih.gov

A critical conformational feature of this peptide is the isomerization of the Ala-Pro amide bond. In solution, peptides containing proline exist in equilibrium between the cis and trans conformations. sigmaaldrich.com NMR studies on the related substrate Suc-Ala-Ala-Pro-Phe-pNA have successfully characterized these two isomers in solution. researchgate.net The trans isomer is the form readily cleaved by chymotrypsin, while the interconversion between cis and trans is catalyzed by PPIase enzymes. sigmaaldrich.com An NMR-based conformational analysis of the enzyme-bound state could utilize techniques like transferred Nuclear Overhauser effect spectroscopy (trNOE) to determine the peptide's conformation as it sits (B43327) in the active site, confirming the predominance of the trans isomer for proteolytic cleavage.

Computational Modeling and Molecular Dynamics Simulations of this compound Binding

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the binding of substrates like this compound to proteases at a molecular level. These approaches complement experimental data by providing insights into binding modes and the dynamic nature of the enzyme-substrate complex.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. In docking this compound into the active site of a protease like chymotrypsin, the simulation would explore various conformations of the peptide within the binding cleft to find the most energetically favorable pose. nih.govmdpi.com

The results of such a study would be expected to show:

P1-S1 Interaction : The Phenylalanine side chain of the substrate positioned deep within the S1 hydrophobic pocket of chymotrypsin.

Backbone Hydrogen Bonds : The formation of a short antiparallel β-sheet between the peptide backbone (residues P3 to P1) and the enzyme.

Catalytic Positioning : The carbonyl carbon of the scissile Phe-pNA bond would be placed in close proximity to the nucleophilic hydroxyl group of Serine-195 in the enzyme's catalytic triad. researchgate.net

Subsite Interactions : The Proline, Alanine, and N-terminal Acetyl groups would be positioned in the S2, S3, and S4 subsites, respectively, making additional van der Waals and potential hydrogen bond contacts.

Docking studies on related systems have successfully predicted the binding modes of various peptide and non-peptide inhibitors to chymotrypsin and other proteases, validating the approach. researchgate.net

While docking provides a static picture, molecular dynamics (MD) simulations offer a view of the dynamic evolution of the enzyme-substrate complex over time. nih.gov An MD simulation of this compound bound to chymotrypsin would typically be run for nanoseconds to microseconds, allowing for the analysis of atomic motions and interactions. nih.gov

Key insights from MD simulations include:

Complex Stability : Root Mean Square Deviation (RMSD) analysis can assess the stability of the peptide's position in the active site throughout the simulation. mdpi.com

Residue Flexibility : Root Mean Square Fluctuation (RMSF) calculations can identify which parts of the peptide and the enzyme's active site are rigid or flexible during the binding event. mdpi.comnih.gov Studies on α-chymotrypsin have shown that the flexibility of loop regions around the catalytic pocket is essential for its activity. researchgate.netbiorxiv.org

Hydrogen Bond Dynamics : MD allows for the monitoring of the stability and lifetime of critical hydrogen bonds between the substrate and enzyme, which are essential for maintaining the correct binding orientation for catalysis. nih.gov

Role of Water : Simulations can elucidate the role of specific water molecules in mediating interactions between the substrate and the enzyme. nih.gov

MD simulations of acyl-chymotrypsin intermediates have revealed the rigidity of the catalytic triad residues and the presence of a trapped water molecule positioned for the deacylation step, highlighting the detailed mechanistic insights that can be gained from this technique. nih.gov

Spectroscopic Investigations of this compound Conformational Changes Upon Binding

Spectroscopic techniques can be employed to monitor the conformational changes that occur in either the substrate or the enzyme upon the formation of the enzyme-substrate complex.

Fluorescence spectroscopy is another powerful tool. The Phenylalanine residue in the substrate is intrinsically fluorescent, although its quantum yield is low. More sensitive experiments could involve synthesizing an analogue of this compound with a fluorescent probe, such as an anthraniloyl group, attached. Picosecond-resolved fluorescence anisotropy measurements on such a probe covalently attached to the active site serine of chymotrypsin have been used to measure the conformational dynamics at the active site, correlating flexibility with catalytic activity. nih.gov Similar experiments on a labeled substrate could provide direct information on the mobility and environment of the peptide as it binds to the enzyme.

Applications of Ac Ala Ala Pro Phe Pna in Biochemical Research Methodologies

Development of Enzyme Assays and High-Throughput Screening Platforms Utilizing AC-Ala-ala-pro-phe-pna

The chromogenic properties of this compound and its analogs make them ideal substrates for developing enzyme assays. These assays are fundamental for measuring the activity of specific proteases, such as α-chymotrypsin and human leukocyte cathepsin G. biosynth.comsigmaaldrich.com The principle of the assay is straightforward: the rate of increase in absorbance at 410 nm is directly proportional to the rate of substrate hydrolysis and thus to the enzyme's activity. sigmaaldrich.com This method is highly reproducible and can be performed rapidly. sigmaaldrich.com

The simplicity and reliability of this colorimetric assay have enabled its adaptation for high-throughput screening (HTS) platforms. nih.gov HTS is crucial for drug discovery and enzyme engineering, allowing for the rapid testing of thousands of compounds. nih.gov In this context, the assay can be used to screen large libraries of potential enzyme inhibitors. A decrease in the rate of yellow color formation in the presence of a test compound indicates inhibition of the protease. This methodology has been instrumental in identifying and characterizing new enzyme inhibitors. Furthermore, microarray formats have been developed to increase the throughput of such enzyme assays. nih.gov The versatility of this screening method is demonstrated by its application in discovering novel, sequence-defined non-natural polymers that bind to protein targets. acs.orgnih.gov

Table 1: Enzymes Assayed Using Ala-Ala-Pro-Phe-pNA Substrates

| Enzyme | Enzyme Class | Typical Biological Source | Role of Assay |

|---|---|---|---|

| α-Chymotrypsin | Serine Protease | Bovine Pancreas | Kinetic studies, inhibitor screening sigmaaldrich.com |

| Cathepsin G | Serine Protease | Human Leukocytes (Neutrophils) | Characterization of inflammatory processes biosynth.comsigmaaldrich.com |

| Prostate-Specific Antigen (PSA) | Serine Protease | Human Prostate Gland | Diagnostic assays, understanding enzyme function sigmaaldrich.com |

| Subtilisin BPN' | Serine Protease | Bacillus amyloliquefaciens | Studies of protein engineering and stability sigmaaldrich.com |

| Fungal Serine Proteases | Serine Protease | Aspergillus fumigatus | Characterization of virulence factors sigmaaldrich.com |

Use of this compound in Elucidating Protease Catalytic Mechanisms and Pathways

This compound is a valuable tool for investigating the fundamental mechanisms of protease catalysis. By systematically measuring the rate of hydrolysis under various conditions (e.g., different pH, temperature, and substrate concentrations), researchers can determine key kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat). nih.gov These values provide quantitative insights into the enzyme's substrate affinity and catalytic efficiency.

The substrate is particularly useful for studying serine proteases like chymotrypsin (B1334515). libretexts.org These enzymes utilize a "catalytic triad" of amino acid residues—typically serine, histidine, and aspartic acid—in their active site to perform catalysis. youtube.comyoutube.com The process begins with the binding of the substrate's phenylalanine side chain into the enzyme's S1 specificity pocket. libretexts.org The serine residue, made highly nucleophilic by the histidine and aspartate, attacks the carbonyl carbon of the peptide bond following the phenylalanine. youtube.com This forms a transient tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate, releasing the C-terminal portion of the peptide. nih.gov In the case of this compound, this step releases the p-nitroaniline, allowing the reaction to be monitored. A subsequent hydrolysis step involving a water molecule regenerates the active enzyme. youtube.com By observing the cleavage of this substrate, scientists can dissect these steps and understand how mutations in the active site or changes in reaction conditions affect the catalytic pathway. nih.gov

Application in the Characterization of Novel Protease Activities from Diverse Biological Sources

A key application of substrates like this compound is in the discovery and characterization of new proteases from a wide range of biological sources. nih.gov When a new proteolytic activity is detected in an organism, such as a fungus, bacterium, or plant, this substrate can be used to perform an initial characterization. mdpi.com Its cleavage indicates that the novel enzyme may have chymotrypsin-like specificity, meaning it prefers to cut peptide bonds after large hydrophobic amino acids like phenylalanine. sigmaaldrich.com

For example, researchers used Suc-AAPF-pNA to identify new proteolytic activities in yeast mutants. sigmaaldrich.com In another study, a fibrinogenolytic serine proteinase from the fungus Aspergillus fumigatus was purified and characterized using this substrate. sigmaaldrich.com The process of characterizing a novel protease often involves:

Determining Substrate Specificity: Testing a panel of p-nitroanilide substrates with different amino acid sequences to map the new enzyme's preferences.

Optimizing Reaction Conditions: Identifying the optimal pH and temperature for the enzyme's activity. For instance, a novel protease from the mushroom Volvariella volvacea was found to have optimal activity at pH 7 and 50 °C. mdpi.com

Investigating Inhibitor Effects: Using a range of known protease inhibitors to classify the new enzyme (e.g., as a serine protease, metalloprotease, etc.). utm.my

This systematic approach, facilitated by the convenience of chromogenic substrates, is essential for understanding the physiological role of newly discovered enzymes and assessing their potential for industrial or therapeutic applications. mdpi.commdpi.com

Role of this compound in Understanding Peptide Recognition Elements in Proteolysis

The specific amino acid sequence of this compound—Alanine-Alanine-Proline-Phenylalanine—is crucial for its role in studying how proteases recognize their substrates. The interaction between a protease and its substrate is defined by a series of subsites in the enzyme's active site (termed S4, S3, S2, S1, S1', etc.) that accommodate the corresponding amino acid residues of the substrate (termed P4, P3, P2, P1, P1', etc.).

For this substrate, the interactions are as follows:

P1 (Phenylalanine): This residue interacts with the S1 subsite, which is the primary determinant of specificity for many proteases. nih.gov In chymotrypsin, the S1 pocket is a deep, hydrophobic cavity that favorably binds the large, nonpolar side chain of phenylalanine. libretexts.org

P2 (Proline): This residue binds to the S2 subsite. The rigid structure of proline can influence the conformation of the peptide backbone, affecting how it fits into the active site.

P3 (Alanine): This residue occupies the S3 subsite.

P4 (Alanine): This residue interacts with the S4 subsite, which is part of the extended substrate binding site.

By synthesizing and testing variants of this peptide (e.g., Suc-Ala-Ala-Pro-Leu-pNA or Suc-Ala-Ala-Pro-Lys-pNA), researchers can systematically probe the chemical and steric requirements of each subsite. nih.gov For example, studies using substrates with different amino acids at the P1 position have shown how the pH can dramatically alter the specificity of chymotrypsin, allowing it to cleave after acidic residues like aspartic acid at a lower pH. nih.gov This type of analysis is fundamental to understanding the molecular basis of enzyme specificity and designing highly selective inhibitors or new enzymatic tools. nih.gov

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| N-Acetyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide | This compound |

| N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide | Suc-AAPF-pNA |

| p-nitroanilide | pNA |

| p-nitroaniline | |

| α-Chymotrypsin | |

| Cathepsin G | |

| Prostate-Specific Antigen | PSA |

| Subtilisin BPN' | |

| Phenylalanine | Phe |

| Alanine (B10760859) | Ala |

| Proline | Pro |

| Leucine | Leu |

| Lysine | Lys |

| Aspartic Acid | Asp |

| Serine | Ser |

| Histidine | His |

| N-Succinyl-Ala-Ala-Pro-Leu-p-nitroanilide | Suc-AAPL-pNA |

Derivatives and Analogues of Ac Ala Ala Pro Phe Pna: Structure Activity Relationship Studies

Rational Design and Synthesis of Modified Ac-Ala-Ala-Pro-Phe-pNA Peptides

The rational design of modified this compound peptides is centered on altering its interaction with target enzymes to enhance specific properties. The primary goals of these modifications include improving water solubility, enhancing binding affinity and sequence selectivity, and increasing bioavailability. creative-peptides.com The synthesis of these modified peptides typically employs standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.gov This methodology allows for the precise, stepwise addition of natural or non-proteinogenic amino acids and the incorporation of various chemical moieties at the N-terminus or C-terminus.

Design strategies often involve:

Subsite Mapping: Analyzing the extended substrate binding sites of target proteases, such as cathepsin G, to inform which amino acid positions are most critical for binding and catalysis. sigmaaldrich.com

Conformational Stabilization: Introducing modifications, like cyclization through disulfide bridges, to stabilize the peptide's conformation, which can lead to increased bioactivity and enzyme stability. sigmaaldrich.com

Improving Kinetic Properties: Modifying the peptide to achieve a higher catalytic rate constant (kcat) and a lower Michaelis constant (Km), thereby creating a more sensitive substrate for enzymes like chymotrypsin (B1334515). sigmaaldrich.com

The synthesis process for derivatives can involve post-synthesis modifications. For instance, creating certain Peptide Nucleic Acid (PNA) probes requires additional steps after cleavage from the solid support, such as a retro-Diels–Alder (rDA) reaction to deprotect a furan (B31954) moiety. nih.gov

Impact of Amino Acid Substitutions within the this compound Sequence on Enzyme Specificity

Altering the amino acid sequence of this compound can dramatically shift its specificity towards different enzymes. The identity of the amino acid at each position (designated P1, P2, P3, P4, etc., starting from the cleavage site) plays a crucial role in the substrate's interaction with the enzyme's binding pockets (S1, S2, S3, S4).

A notable example is the substitution of Alanine (B10760859) (Ala) at the P3 position with Leucine (Leu), creating Suc-Ala-Leu-Pro-Phe-pNA. This single substitution makes the peptide a more reactive substrate for FK-506 binding protein (FKBP), a peptidyl prolyl cis-trans isomerase (PPIase). novoprolabs.com The increased reactivity allows for the use of lower enzyme concentrations in assays, facilitating more accurate kinetic studies of potent inhibitors. novoprolabs.com

Another approach, termed "substrate-assisted catalysis," demonstrates the profound impact of substitution. In one study, the catalytic histidine residue of the enzyme subtilisin was replaced with alanine, rendering the enzyme nearly inactive. nih.gov However, when this mutant enzyme was presented with a substrate where the P2 alanine was replaced with histidine, catalytic activity was significantly restored. The His64Ala mutant enzyme hydrolyzed the histidine-containing substrate up to 400 times faster than the original alanine-containing substrate. nih.gov This indicates that the substrate's amino acid side chain can, in some cases, functionally replace a missing catalytic residue in the enzyme's active site.

Furthermore, studies on post-proline cleaving enzymes (PPCEs) have revealed that they can also cleave after reduced cysteine residues. nih.gov This suggests that substituting proline or alanine in the peptide sequence with a reduced cysteine could redirect the specificity of these enzymes, a finding that redefines their cleavage preferences from post-Pro/Ala to post-Pro/Ala/Cys. nih.gov

Table 1: Impact of Amino Acid Substitutions on Enzyme Specificity

| Original Sequence (Substrate) | Modified Sequence (Substrate) | Amino Acid Substitution | Target Enzyme | Observed Effect on Specificity/Reactivity |

| Suc-Ala-Ala-Pro-Phe-pNA | Suc-Ala-Leu-Pro-Phe-pNA | P3: Ala → Leu | FK-506 binding protein (FKBP) | More reactive substrate, allowing for more accurate Ki value determination. novoprolabs.com |

| sFAAF-pNA¹ | sFAHF-pNA¹ | P2: Ala → His | His64Ala mutant subtilisin | Up to 400-fold increase in hydrolysis rate; substrate's His compensates for missing catalytic His in the enzyme. nih.gov |

| N/A | Peptides with Pro/Ala | Pro/Ala → Cys (reduced) | Post-Proline Cleaving Enzymes (PPCEs) | PPCEs show cleavage specificity for reduced Cysteine, in addition to Proline and Alanine. nih.gov |

¹sFAAF-pNA = N-succinyl-L-Phe-L-Ala-L-Ala-L-Phe-p-nitroanilide; sFAHF-pNA = N-succinyl-L-Phe-L-Ala-L-His-L-Phe-p-nitroanilide. These are related peptide substrates used to illustrate the principle.

Effects of N-Terminal and C-Terminal Modifications on this compound Hydrolysis

Modifications at the N-terminus (the acetyl group in this compound) and the C-terminus (the p-nitroanilide group) are critical for the substrate's stability and function in enzymatic assays.

N-Terminal Modifications: The N-terminal acetyl group is a common modification in peptide synthesis. creative-peptides.com Its primary role is to neutralize the positive charge of the N-terminal amino group, which makes the peptide more closely mimic a segment within a larger protein. sigmaaldrich.com This modification can significantly increase the peptide's stability by protecting it from degradation by aminopeptidases. sigmaaldrich.com Lengthening the peptide chain through N-terminal extension, such as in the case of Suc-Ala-Ala-Pro-Phe-pNA compared to shorter substrates like Suc-Phe-pNA, has been shown to dramatically increase the rate of acylation (k₂) by α-chymotrypsin, while the deacylation rate (k₃) is less affected. researchgate.net This suggests that interactions between the extended N-terminal portion of the substrate and the enzyme's subsites are crucial for efficient catalysis. researchgate.net

C-Terminal Modifications: The C-terminal p-nitroanilide (pNA) is a chromogenic leaving group. Upon enzymatic cleavage of the amide bond between Phenylalanine and pNA, the released 4-nitroaniline (B120555) is yellow, allowing for easy spectrophotometric monitoring of the hydrolysis rate. sigmaaldrich.com

Modifying the C-terminus, for example by amidation (synthesizing the peptide as a C-terminal amide), neutralizes the negative charge of the terminal carboxylic acid. sigmaaldrich.com This modification is often added to prevent degradation by carboxypeptidases and can be crucial for maintaining biological activity. sigmaaldrich.comnih.gov While the pNA group is essential for the function of this specific compound as a chromogenic substrate, in the broader context of peptide drug design, C-terminal modifications are vital for improving stability against proteolysis. nih.govnih.gov The synthesis of C-terminally modified peptides can be challenging due to the risk of epimerization, particularly with residues like cysteine and histidine. nih.gov

Table 2: Common Terminal Modifications and Their Effects

| Modification Type | Location | Common Examples | General Effect on Peptide Properties |

| Acylation | N-Terminal | Acetyl, Succinyl | Neutralizes positive charge, increases stability against aminopeptidases, mimics natural proteins. sigmaaldrich.com |

| Biotinylation | N-Terminal or C-Terminal (via Lys) | Biotin | Used for labeling in immunoassays and fluorescence-based assays. creative-peptides.comsigmaaldrich.com |

| Amidation | C-Terminal | -CONH₂ | Neutralizes negative charge, increases stability against carboxypeptidases, mimics native proteins. sigmaaldrich.com |

| Esterification | C-Terminal | Thioesters | Can serve as pro-drugs; vulnerable to cleavage by endogenous esterases. nih.govucl.ac.uk |

Future Research Horizons for the Chromogenic Substrate this compound

The synthetic peptide this compound, a well-established chromogenic substrate for serine proteases like chymotrypsin, continues to be a valuable tool in enzymology. While its primary application lies in routine enzyme activity assays, emerging research avenues are poised to leverage its specific peptide sequence and chromogenic properties in more advanced biochemical and computational applications. This article explores the future directions and burgeoning research opportunities centered on this compound.

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing the structural and functional properties of AC-Ala-ala-pro-pna in vitro?

- Methodological Answer : Characterization typically involves techniques like nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry for purity assessment, and HPLC for stability profiling. Experimental protocols should detail instrument parameters, solvent systems, and calibration standards to ensure reproducibility. Materials and methods sections must explicitly define variables (e.g., temperature, pH) that influence results .

Q. How can researchers optimize the synthesis of AC-Ala-ala-pro-pna while minimizing side reactions?

- Methodological Answer : Optimization requires systematic variation of independent variables (e.g., reaction time, catalysts) while monitoring dependent variables (yield, purity). Control variables (temperature, solvent purity) must be stabilized. Use factorial design experiments to identify interactions between variables. Document all modifications to published protocols, referencing precedents in peptide synthesis literature .

Q. What strategies are recommended for managing diverse research data (e.g., spectroscopic, kinetic) generated during AC-Ala-ala-pro-pna studies?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use standardized formats (e.g., .csv for kinetic data, .jcamp for spectroscopy) and metadata tagging. Reference tools like electronic lab notebooks (ELNs) for traceability. Ensure compliance with institutional data infrastructure guidelines for long-term archiving .

Advanced Research Questions

Q. How should researchers address contradictory findings in AC-Ala-ala-pro-pna’s bioactivity across different experimental models?

- Methodological Answer : Conduct a validity threat analysis to identify confounding factors (e.g., cell line variability, assay sensitivity). Use meta-analysis to quantify effect sizes and heterogeneity. Apply ANOVA or mixed-effects models to statistically reconcile discrepancies, ensuring transparency in reporting confidence intervals and p-values .

Q. What methodologies are critical for assessing AC-Ala-ala-pro-pna’s stability under physiological conditions?

- Methodological Answer : Design accelerated stability studies with controlled variables (temperature, pH, ionic strength). Use LC-MS to track degradation products and kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf life. Report raw data alongside processed results to avoid misinterpretation .

Q. How can ethical considerations be integrated into in vivo studies involving AC-Ala-ala-pro-pna?

- Methodological Answer : Follow institutional animal care guidelines (e.g., ARRIVE) for humane endpoints, sample sizes, and pain mitigation. Justify species selection and dosing regimes in ethics proposals. Include informed consent protocols if human-derived tissues are used .

Q. What interdisciplinary approaches enhance the interpretation of AC-Ala-ala-pro-pna’s mechanism of action?

- Methodological Answer : Combine computational modeling (molecular dynamics) with wet-lab validation (surface plasmon resonance for binding affinity). Cross-reference findings with structural biology databases (PDB) and cheminformatics tools. Clearly articulate limitations when extrapolating in silico predictions to biological systems .

Methodological Frameworks

Q. How should literature reviews be structured to support hypothesis generation for AC-Ala-ala-pro-pna research?

- Methodological Answer : Use annotated bibliographies to map key themes: synthesis routes, biological targets, and conflicting results. Prioritize peer-reviewed journals over preprints. Critically evaluate methodologies in cited works to identify gaps (e.g., understudied pharmacokinetic parameters) .

Q. What statistical frameworks are appropriate for dose-response studies of AC-Ala-ala-pro-pna?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.